PF-3450074

説明

Historical Context and Discovery of PF-3450074 as an HIV-1 Capsid Inhibitor

This compound (PF-74) emerged in 2010 as part of a high-throughput screening campaign to identify novel antiretroviral agents targeting understudied stages of the Human Immunodeficiency Virus type 1 (HIV-1) lifecycle. Unlike existing drug classes such as protease inhibitors or reverse transcriptase inhibitors, PF-74 specifically binds the viral capsid protein (CA), a structural component critical for viral assembly and host-cell entry. Initial studies demonstrated its ability to inhibit multiple HIV-1 subtypes (including clades A, B, and C) and HIV-2, with median EC~50~ values ranging from 0.59 to 4.5 µM. Resistance profiling revealed that mutations in CA (e.g., T107N, H87P, Q67H) reduced PF-74 susceptibility by >40-fold, confirming capsid as its primary target.

Key milestones in PF-74’s development include:

- 2010 : Co-crystallization studies identified its binding site at the N-terminal domain (NTD)-C-terminal domain (CTD) interface of CA hexamers, distinct from host-factor interaction sites.

- 2014 : Structural analyses showed PF-74 competes with host proteins CPSF6 and NUP153 for capsid binding, implicating nuclear import pathways in its mechanism.

- 2018 : Single-molecule imaging revealed PF-74 accelerates capsid uncoating initiation while stabilizing residual lattice fragments, reconciling earlier contradictions about its stabilizing/destabilizing effects.

Chemical Classification and IUPAC Nomenclature

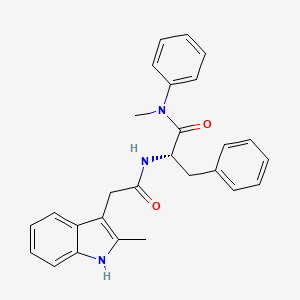

PF-74 belongs to the phenylalanine-derived peptidomimetic class, characterized by a central L-phenylalanine backbone modified with indole and methylphenyl groups. Its systematic IUPAC name is 2-methyl-N-[(1S)-2-(methylphenylamino)-2-oxo-1-(phenylmethyl)ethyl]-1H-indole-3-acetamide , reflecting the stereospecific arrangement critical for CA binding.

Table 1: Chemical and Physicochemical Properties of this compound

The indole-acetamide moiety engages in hydrogen bonding with CA residues Asn57 and Gln63, while the methylphenyl group occupies a hydrophobic pocket formed by Met66 and Ala105.

特性

IUPAC Name |

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDFWSNAQWFRRF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

PF-3450074の合成は、市販の出発物質から開始される複数の工程を伴います。主要な工程には、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と高純度が保証されます .

工業生産方法

工業規模では、this compoundの生産は、ラボの合成プロセスをスケールアップすることを伴います。これには、反応条件の最適化、大型反応器の使用、および一貫した品質管理が含まれます。 この化合物は、通常、結晶化またはクロマトグラフィー技術によって精製され、所望の純度レベルが達成されます .

化学反応の分析

科学研究の応用

This compoundは、さまざまな分野での応用について広く研究されてきました。

化学: キャプシドタンパク質の相互作用を研究し、新しい抗ウイルス剤を開発するためのモデル化合物として役立ちます。

生物学: この化合物は、HIVの複製メカニズムとキャプシドタンパク質の役割を調査するために使用されます。

医学: this compoundは、既存の治療法の代替となる可能性のある抗レトロウイルス療法の候補です。

科学的研究の応用

PF-3450074 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying capsid protein interactions and developing new antiviral agents.

Biology: The compound is used to investigate the mechanisms of HIV replication and the role of capsid proteins.

Medicine: this compound is a potential candidate for antiretroviral therapy, offering an alternative to existing treatments.

Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and studying viral resistance mechanisms .

作用機序

類似の化合物との比較

This compoundは、HIV複製サイクルの初期と後期に影響を与える、デュアルステージ活性という点でユニークです。類似の化合物には、以下のようなものがあります。

GS-CA1: 同様の作用機序を持つ別のキャプシド阻害剤ですが、結合親和性が異なります。

BI-1とBI-2: キャプシド複合体を安定化させるピロロピラゾロン阻害剤ですが、複製サイクルの初期段階でのみ活性です.

This compoundは、広スペクトル活性と複数のHIV株に対する有効性により、抗レトロウイルス剤の武器庫に貴重な追加として際立っています.

類似化合物との比較

Comparison with Similar Compounds

GS-CA Inhibitors (GS-CA1, GS-6207)

Developed by Gilead Sciences, GS-CA compounds retain PF-74’s scaffold but optimize pharmacokinetics:

- Structural Modifications :

- Potency: EC50 values in the picomolar range (vs. PF-74’s nanomolar range) .

- Pharmacokinetics : GS-6207 (Lenacapavir) has an ultra-long half-life, enabling 6-month dosing intervals .

- Resistance Profile : Shares T107N resistance mutation with PF-74 but maintains efficacy against some CA mutants .

CAP-1 and CAI

- CAP-1: Binds the NTD surface, disrupting CA assembly (EC50 = ~20 µM).

- CAI (Capsid Assembly Inhibitor) : Reduces CA multimerization rates in vitro (vs. PF-74, which accelerates assembly). Targets the CTD, leading to immature virions .

Benzodiazepines (BD) and Benzimidazoles (BM)

- Bind distinct regions of the CA hexamer but show weaker potency (EC50 > 1 µM). Mechanisms involve interference with CA-host factor interactions .

Phenylalanine Derivatives (e.g., 6a-9)

- Derived from PF-74’s scaffold, these compounds exhibit moderate activity (e.g., 6a-9: EC50 = 3.13 µM) but highlight the scaffold’s adaptability for further optimization .

Data Tables

Table 1: Key Pharmacological Properties

| Compound | Target Site | EC50 (HIV-1) | Mechanism | Metabolic Stability | Resistance Mutations |

|---|---|---|---|---|---|

| PF-3450074 | NTD-CTD interface | 8–640 nM | Dual-stage (uncoating/assembly) | Poor | T107N, Q67H, K70R |

| GS-CA1 | NTD-CTD interface | 50–100 pM | Dual-stage | High | T107N, Q67H |

| CAP-1 | NTD surface | ~20 µM | Assembly inhibition | Moderate | None reported |

| CAI | CTD | ~10 µM | Assembly inhibition | Low | A105T, L111I |

Table 2: Structural and Functional Comparison

| Feature | This compound | GS-CA1 | CAP-1 |

|---|---|---|---|

| Binding Affinity (Kd) | 176 nM (hexamer) | <10 nM | N/A |

| Therapeutic Index | 100 | >1,000 | ~5 |

| Clinical Stage | Preclinical | Phase III (GS-6207) | Discontinued |

Research Findings and Challenges

- PF-74’s Limitations : Rapid hepatic clearance and cytotoxicity (CC50 = 90.5 µM) hinder clinical translation .

- GS-CA Breakthroughs : Structural optimizations overcome PF-74’s weaknesses, achieving prolonged action and resistance resilience .

- Resistance Mechanisms : Mutations (e.g., T107N) reduce PF-74’s binding affinity by altering the hydrophobic pocket .

生物活性

PF-3450074 (PF74) is a small-molecule inhibitor targeting the HIV-1 capsid (CA), demonstrating significant antiviral activity against HIV-1 by disrupting the viral uncoating process. This article synthesizes findings from various studies to elucidate the biological activity of PF74, including its mechanism of action, efficacy, and potential as a therapeutic agent.

PF74 functions primarily by binding to the HIV-1 capsid protein, which is crucial for the virus's ability to infect host cells. The compound induces premature uncoating of the viral capsid, mimicking the action of the host restriction factor TRIM5α. This uncoating is essential for subsequent steps in the viral life cycle, including reverse transcription and integration into the host genome.

Key Findings:

- Binding Affinity : PF74 binds specifically to HIV-1 particles and destabilizes the capsid structure. Studies show that mutations in CA that confer resistance to PF74 prevent binding, indicating a direct interaction between the compound and the capsid .

- Inhibition Efficacy : The compound exhibits potent antiviral activity with an IC50 value of approximately 1.5 µM for the more active enantiomer (S-PF74), compared to 19 µM for its less active counterpart (R-PF74) .

Comparative Biological Activity

The following table summarizes key characteristics and findings related to PF74's biological activity:

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, PF74 has been shown to inhibit a variety of HIV-1 isolates effectively. Its mechanism involves destabilizing the viral capsid post-entry but prior to reverse transcription, making it a promising candidate for therapeutic development .

- Resistance Mechanisms : Research has identified specific mutations in the CA that confer resistance to PF74, highlighting the need for ongoing monitoring of viral evolution in response to treatment. For instance, a study demonstrated that a single point mutation in CA could stabilize the HIV core against PF74 without affecting binding .

- Combination Therapies : Studies indicate that PF74 may exhibit antagonistic effects when used with cyclosporine A (CsA), suggesting potential interactions between different antiviral strategies .

- Structural Insights : High-resolution crystal structures have revealed that PF74 binds within a novel pocket of the CA protein, providing insights into its mechanism and informing future drug design efforts .

Q & A

Q. What is the molecular mechanism by which PF-3450074 inhibits HIV-1 replication?

this compound binds to the HIV-1 capsid (CA) protein, specifically targeting the N-terminal domain (NTD) and disrupting interactions critical for capsid assembly and disassembly. It competes with host factors CPSF6 and NUP153 by occupying their binding interface on CA, thereby blocking nuclear import of the viral pre-integration complex. Additionally, it destabilizes the capsid lattice, accelerating uncoating and inhibiting reverse transcription . Methodologically, this mechanism was elucidated via crystallography (PDB: 2XDE), isothermal titration calorimetry (ITC), and molecular dynamics simulations .

Q. What experimental models are used to validate this compound’s antiviral efficacy?

Key models include:

- In vitro assays : Inhibition of HIV-1 NL4.3, JR-CSF, and mutant strains (e.g., T107N) in HeLa-P4 cells, with EC₅₀ values ranging from 0.57–0.72 μM .

- Binding studies : Surface plasmon resonance (SPR) and ITC quantify this compound’s affinity for CA monomers (micromolar range) vs. hexamers (stronger affinity) .

- Capsid destabilization assays : Electron microscopy reveals irregular capsid morphology and premature disassembly in drug-treated virions .

Q. What structural features of this compound enable its interaction with HIV-1 CA?

The compound’s indole moiety forms hydrophobic interactions with CA residues in the NTD (e.g., Phe32, His62), while its amide group participates in water-mediated hydrogen bonds. A phenyl ring superimposes with CPSF6’s F321 residue, explaining competitive binding . Structural optimization studies (e.g., replacing indole with tetrafluoropyrazole) improved potency in analogs like GS-CA1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity data across CA oligomeric states?

While this compound shows micromolar affinity for CA monomers in ITC assays, molecular dynamics simulations suggest stronger binding to hexamers due to inter-protomer interactions. To address this discrepancy, use multi-angle light scattering (MALS) to confirm oligomeric state during binding assays and cryo-EM to map drug localization in assembled capsids .

Q. What strategies mitigate this compound’s susceptibility to resistance mutations (e.g., T107N)?

Resistance arises from mutations in the CA binding pocket (e.g., T107N, Q67H). Approaches include:

- Structure-activity relationship (SAR) studies : Modifying the compound’s right-hand aryl chain to maintain interactions despite steric hindrance from mutations .

- Combination therapy : Pairing this compound with allosteric inhibitors (e.g., GS-CA1) targeting adjacent regions to reduce escape pathways .

Q. How does this compound’s dual activity (early/late inhibition) inform capsid-targeted drug design?

The compound accelerates capsid disassembly (early) and disrupts nuclear import (late). Computational modeling reveals that it perturbs CA oligomer populations, favoring pentamer incorporation and pleomorphic capsids. Researchers can leverage coarse-grained molecular dynamics to simulate these effects and design analogs with stage-specific selectivity .

Q. What methodological advancements address this compound’s low in vivo efficacy despite strong in vitro activity?

Poor pharmacokinetics and metabolic stability limit its utility. Solutions include:

- Prodrug strategies : Masking polar groups (e.g., amide) to enhance bioavailability .

- Metabolic profiling : Using liver microsomes and mass spectrometry to identify vulnerable sites (e.g., phenol oxidation) for structural shielding .

Data Contradiction & Optimization

Q. Why does this compound exhibit broad-spectrum activity against HIV-1 isolates but fail in clinical translation?

While it inhibits diverse HIV-1 strains in vitro (EC₅₀ ~0.72 μM), its rapid metabolism and suboptimal pharmacokinetics (e.g., short half-life) limit in vivo efficacy. Comparative studies with GS-CA1 highlight the need for fluorine-rich scaffolds and rigidified side chains to improve metabolic stability .

Q. How do conflicting reports on this compound’s role in capsid assembly vs. disassembly align mechanistically?

this compound accelerates capsid disassembly in early infection but stabilizes aberrant hexamers in later stages. This duality arises from its concentration-dependent effects: low doses disrupt mature capsids, while high doses promote off-pathway oligomers. Researchers should employ time-resolved fluorescence assays to map dose- and stage-specific outcomes .

Methodological Recommendations

Q. What techniques validate this compound’s interaction with host factors like CPSF6?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。